molecular formula C18H15NO3 B1194796 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline CAS No. 55857-56-2

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline

Cat. No.: B1194796
CAS No.: 55857-56-2
M. Wt: 293.3 g/mol
InChI Key: SJQUHHVDBQGYPL-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound features a methoxybenzyl group attached to the isoquinoline core, which is further substituted with a methylenedioxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 6,7-methylenedioxyisoquinoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-methoxybenzyl chloride is reacted with 6,7-methylenedioxyisoquinoline in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline can be compared with other similar compounds such as:

    1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole: This compound features a similar methoxybenzyl group but with different substituents on the indole core.

    2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes: These compounds also contain the methoxybenzyl group but differ in their core structure and functional groups.

The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-20-14-4-2-12(3-5-14)8-16-15-10-18-17(21-11-22-18)9-13(15)6-7-19-16/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQUHHVDBQGYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC=CC3=CC4=C(C=C32)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204453
Record name 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55857-56-2
Record name 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055857562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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